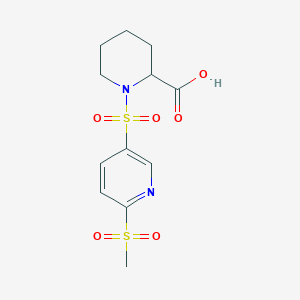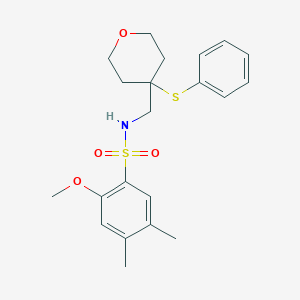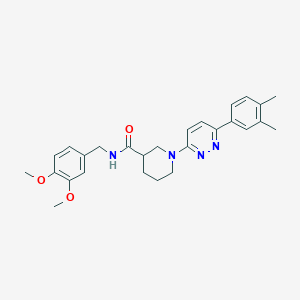![molecular formula C7H13NO B2911477 5-Oxa-9-azaspiro[3.5]nonane CAS No. 2137579-91-8](/img/structure/B2911477.png)
5-Oxa-9-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-9-azaspiro[3.5]nonane is a chemical compound with the IUPAC name this compound . It has a molecular weight of 127.19 . The compound is stored at a temperature of 4 degrees Celsius . and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO/c1-3-7(4-1)8-5-2-6-9-7/h8H,1-6H2 . This code represents the molecular structure of the compound.Mechanism of Action
The mechanism of action of 5-Oxa-9-azaspiro[3.5]nonanene involves the inhibition of aldosterone receptors in the distal tubules of the kidney. This results in decreased sodium and water reabsorption and increased potassium retention. In addition, 5-Oxa-9-azaspiro[3.5]nonanene has been found to have anti-androgenic properties by blocking the binding of androgens to their receptors in the hair follicle and sebaceous gland.
Biochemical and Physiological Effects:
Spironolactone has been found to have several biochemical and physiological effects. It has been shown to decrease plasma renin activity, aldosterone secretion, and blood pressure. In addition, it has been found to increase urinary sodium and water excretion and decrease urinary potassium excretion. Spironolactone has also been found to decrease androgen levels in women, leading to the improvement of hirsutism and acne.
Advantages and Limitations for Lab Experiments
Spironolactone has several advantages for use in lab experiments. It is readily available and has a well-established mechanism of action. In addition, it has been extensively studied for its therapeutic effects on various medical conditions. However, 5-Oxa-9-azaspiro[3.5]nonanene has some limitations for use in lab experiments. It has a long half-life and may accumulate in tissues, making it difficult to interpret results. In addition, it has been found to have off-target effects on other receptors, such as the progesterone receptor.
Future Directions
There are several future directions for research on 5-Oxa-9-azaspiro[3.5]nonane. One area of interest is the development of more selective aldosterone receptor antagonists that have fewer off-target effects. Another area of interest is the investigation of the anti-androgenic properties of 5-Oxa-9-azaspiro[3.5]nonanene in the treatment of other medical conditions, such as polycystic ovary syndrome. In addition, there is a need for further research on the long-term effects of 5-Oxa-9-azaspiro[3.5]nonanene on cardiovascular outcomes and mortality.
Synthesis Methods
The synthesis of 5-Oxa-9-azaspiro[3.5]nonane involves the reaction of 17α-hydroxyprogesterone with dichlorodiphenylmethane in the presence of potassium tert-butoxide. The resulting product is then treated with potassium hydroxide to form 5-Oxa-9-azaspiro[3.5]nonanene. This method was first described in 1957 by James F. Hyde and colleagues at Searle Research Laboratories.
Scientific Research Applications
Spironolactone has been extensively studied for its therapeutic effects on various medical conditions. It has been found to be effective in the treatment of hypertension, congestive heart failure, and edema by blocking the action of aldosterone, a hormone that promotes sodium and water retention. In addition, it has been found to have anti-androgenic properties, making it useful in the treatment of hirsutism and acne in women.
Properties
IUPAC Name |
5-oxa-9-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(4-1)8-5-2-6-9-7/h8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIHQINDELFSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137579-91-8 |
Source


|
| Record name | 5-oxa-9-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine](/img/structure/B2911395.png)
![1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2911396.png)

![(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2911399.png)

![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2911401.png)
![(4-Phenylpiperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2911406.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2911409.png)
![3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2911411.png)

![O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride](/img/structure/B2911413.png)

